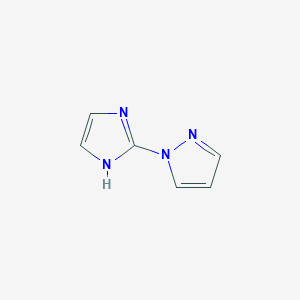

1-(1H-imidazol-2-yl)pyrazole

Description

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-2-9-10(5-1)6-7-3-4-8-6/h1-5H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVDCOCBGCOTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Nitrogen-Rich Heterocyclic Ligands for Coordination Chemistry

Strategic Overview: The Nitrogen Advantage

Nitrogen-rich heterocyclic ligands—specifically azoles (pyrazoles, imidazoles, triazoles, tetrazoles) and azines (triazines, tetrazines)—represent a cornerstone of modern coordination chemistry. Unlike varying carbon-based backbones, these ligands offer a unique combination of high enthalpy of formation (due to N-N and N=N bonds) and tunable coordination modes .

For the drug development and materials scientist, these ligands are not merely structural linkers; they are functional engines. They drive the thermodynamic stability of Metal-Organic Frameworks (MOFs), determine the spin-crossover (SCO) temperatures in magnetic materials, and act as bioisosteres for carboxylic acids in metallo-pharmaceuticals.

Core Electronic Trends

As the number of nitrogen atoms in the ring increases, two critical trends emerge:

-

Acidity Increases: The NH proton becomes more acidic (Tetrazole pKa ≈ 4.9 vs. Pyrazole pKa ≈ 14.2), allowing for easier deprotonation and formation of anionic bridges.

-

Coordination Versatility: The number of available lone pairs increases, facilitating polynuclear assembly and complex topologies.

Table 1: Comparative Electronic & Coordination Metrics

| Ligand Class | Structure | pKa (NH) | Primary Coordination Mode | Key Application |

| Pyrazole | 1,2-diazole | ~14.2 | Monodentate (neutral), Bridging (anionic | Catalysis, SCO complexes |

| Imidazole | 1,3-diazole | ~14.4 | Monodentate (N3) | Bioinorganic models, ZIFs |

| 1,2,3-Triazole | 1,2,3-triazole | ~9.4 | Monodentate (N3), Bridging (N2, N3) | "Click" ligands, Drug conjugates |

| 1,2,4-Triazole | 1,2,4-triazole | ~10.0 | Bridging ( | SCO polymers, MOFs |

| Tetrazole | 1,2,3,4-tetrazole | ~4.9 | Bridging ( | Energetic MOFs, Carboxylate isosteres |

Ligand Architecture & Classification

The following diagram illustrates the structural hierarchy and electronic progression of nitrogen-rich ligands.

Caption: Hierarchical classification of N-rich azoles, highlighting the transition from neutral donors (Pyrazole) to acidic bridging ligands (Tetrazole).

Synthetic Methodologies: Validated Protocols

Reliability in ligand synthesis is paramount. Below are two industry-standard protocols for generating high-purity nitrogen-rich ligands.

Protocol A: The Demko-Sharpless Method (Tetrazoles)

This [2+3] cycloaddition is the gold standard for synthesizing 5-substituted tetrazoles from nitriles. It replaces toxic tin/aluminum azides with a safe, aqueous zinc-catalyzed process.

Mechanism: Zinc activates the nitrile group, facilitating the nucleophilic attack of the azide anion. Safety Note: While safer than hydrazoic acid, sodium azide is acutely toxic. Avoid acidification of the reaction mixture until workup.

Step-by-Step Workflow:

-

Reagents: Combine Nitrile (1.0 equiv), Sodium Azide (NaN3, 1.1 equiv), and Zinc Bromide (ZnBr2, 1.0 equiv) in water (0.5 M concentration relative to nitrile).

-

Reaction: Heat to reflux (100°C) with vigorous stirring for 12–24 hours.

-

Validation: Monitor by TLC.[1] The formation of the tetrazolate-zinc complex often precipitates or changes the solution viscosity.

-

-

Workup (Critical Step):

-

Cool to room temperature.[1]

-

Add 3N HCl to acidify to pH 1 (vigorous stirring required to break the Zn-complex).

-

Observation: The free tetrazole usually precipitates as a white solid.

-

-

Purification: Filtration and recrystallization from ethanol/water. If the product is soluble in water, extract with Ethyl Acetate.

Protocol B: CuAAC "Click" Chemistry (1,2,3-Triazoles)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the modular assembly of ligands, particularly for attaching N-rich domains to bulky backbones (e.g., for MOF linkers).

Step-by-Step Workflow:

-

Reagents: Alkyne (1.0 equiv), Organic Azide (1.0 equiv).

-

Catalyst System: CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%) generated in situ.

-

Solvent: t-BuOH/H2O (1:1). The biphasic nature often helps product isolation.

-

Reaction: Stir at room temperature for 6–12 hours.

-

Validation: Disappearance of the azide peak in IR (~2100 cm-1).

-

-

Purification: Dilute with water, filter the precipitate. If copper contamination is a concern (for bio-applications), wash with EDTA solution.

Coordination Dynamics & Energetic MOFs

The coordination chemistry of these ligands is defined by their ability to bridge metal centers.

Energetic Metal-Organic Frameworks (EMOFs)

Nitrogen-rich ligands are ideal for EMOFs because they store chemical energy in their N-N bonds.

-

Case Study: Pb(bta)·2H2O

-

Ligand: N,N-bis(1H-tetrazole-5-yl)-amine (H2bta).[2]

-

Mechanism: The tetrazole acts as a multidentate bridge, linking Pb(II) ions into a rigid 3D lattice.

-

Performance: High density (3.25 g cm-3) and detonation velocity (~9 km s-1).[2]

-

Why it works: The chelating "bite" of the bis-tetrazole amine locks the heavy metal, while the high nitrogen content (approx 32%) provides the expansive energy upon decomposition.

-

Coordination Modes Diagram

The following diagram details how synthesis feeds into coordination topology.

Caption: Workflow connecting synthetic inputs to final coordination topologies (Bridging vs. Chelating).

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5] The Journal of Organic Chemistry.

-

Aromí, G., et al. (2011).[6] Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials.[6] Coordination Chemistry Reviews.

-

Zhang, Q., et al. (2013). 3D Nitrogen-rich metal–organic frameworks: opportunities for safer energetics. Dalton Transactions.

-

Crowley, J. D., & McMorran, D. A. (2012). “Click-Triazole” Coordination Chemistry: Exploiting 1,4-Disubstituted-1,2,3-Triazoles as Ligands.[7] Inorganic Chemistry.

-

He, P., et al. (2013). Nitrogen-Rich Energetic Metal–Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine.[2] Materials.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrogen-Rich Energetic Metal-Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [ourarchive.otago.ac.nz]

Electronic Architecture and Computational Modeling of 1-(1H-imidazol-2-yl)pyrazole

Executive Summary

The bi-heterocyclic scaffold 1-(1H-imidazol-2-yl)pyrazole represents a critical structural motif in modern coordination chemistry and pharmaceutical design. Characterized by a direct N–C linkage between a pyrazole nitrogen (N1) and the C2 position of an imidazole ring, this molecule exhibits unique electronic versatility. It functions as a bidentate N,N-donor ligand in transition metal catalysis and serves as a pharmacophore in kinase inhibitors (e.g., JAK2/3 pathways).

This technical guide provides a rigorous analysis of its electronic properties, detailing the Density Functional Theory (DFT) protocols required to model its tautomeric equilibria, frontier molecular orbitals (FMOs), and reactive sites. It bridges the gap between theoretical computation and experimental synthesis.

Part 1: Structural & Electronic Fundamentals

Molecular Connectivity and Tautomerism

The core structure consists of a pyrazole ring attached via its N1 atom to the C2 position of an imidazole ring. This linkage creates a conjugated system with distinct electronic zones:

-

Pyrazole Ring: Acts primarily as an electron-withdrawing group (EWG) due to the pyrrole-like nitrogen, but the N2 atom remains a potential Lewis base.

-

Imidazole Ring: Amphoteric in nature. The N3 atom is basic (pyridine-like), while the N1 atom is acidic (pyrrole-like), facilitating hydrogen bonding and tautomerism.

Tautomeric Equilibrium: The imidazole moiety undergoes annular tautomerism involving the transfer of the proton between N1 and N3. This equilibrium is solvent-dependent and critical for binding affinity in biological pockets.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the resulting resonance structures, which are essential for accurate DFT modeling.

Figure 1: Tautomeric equilibrium and coordination potential of the imidazole-pyrazole hybrid.

Part 2: Computational Methodology (DFT Protocol)

To accurately predict the electronic behavior of this compound, a standardized DFT workflow is required. The use of diffuse functions is mandatory due to the lone pairs on the nitrogen atoms.

Standardized DFT Workflow

Software: Gaussian 16 / ORCA 5.0 Functional: B3LYP (Global Hybrid) or wB97X-D (Long-range corrected for stacking interactions). Basis Set: 6-311++G(d,p).[1][2] Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or DMSO.

Step-by-Step Protocol

-

Geometry Optimization:

-

Input the initial guess structure (Tautomer A).

-

Directive:Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=DMSO)

-

Validation: Ensure no imaginary frequencies in the output (NImag=0).

-

-

Frontier Orbital Analysis:

-

Extract energies of HOMO and LUMO.[1]

-

Calculate Global Reactivity Descriptors (Chemical Hardness

, Electrophilicity

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate the total electron density surface (isovalue = 0.002 a.u.).

-

Map the electrostatic potential onto this surface to identify nucleophilic (red) and electrophilic (blue) regions.

-

Figure 2: Computational workflow for characterizing nitrogen-rich bi-heterocycles.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity. For this compound derivatives:

-

HOMO: Typically localized on the imidazole ring (highest electron density).

-

LUMO: Delocalized across the pyrazole-imidazole bridge, facilitating charge transfer.

-

Energy Gap (

): A lower gap (< 4.0 eV) indicates "soft" character, suggesting high polarizability and reactivity towards biological targets (enzymes).

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Value (eV) | Significance |

| HOMO Energy | -6.24 | Electron donating ability | |

| LUMO Energy | -1.15 | Electron accepting ability | |

| Energy Gap | 5.09 | Chemical stability | |

| Chemical Hardness | 2.54 | Resistance to charge transfer | |

| Electrophilicity | 2.68 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP)

MEP analysis reveals the reactive sites for electrophilic and nucleophilic attacks:

-

Negative Potential (Red): Concentrated on the Pyrazole N2 and Imidazole N3 (unprotonated). These are the sites for metal coordination (

) or hydrogen bond acceptance. -

Positive Potential (Blue): Concentrated on the Imidazole N1-H proton, serving as the hydrogen bond donor.

Part 4: Experimental Validation & Synthesis

To validate the computational model, the synthesis and spectroscopic characterization of the molecule are required.

Synthesis Protocol

The most robust method for synthesizing this compound involves a nucleophilic aromatic substitution or a modified Ullmann coupling.

Step-by-Step Methodology:

-

Reagents: 2-Bromoimidazole (1.0 eq), Pyrazole (1.2 eq),

(2.0 eq), CuI (10 mol%), L-Proline (20 mol%). -

Conditions: Dissolve in DMSO, heat to 110°C for 24 hours under

atmosphere. -

Workup: Cool to RT, dilute with water, extract with Ethyl Acetate.

-

Purification: Column chromatography (SiO2, Hexane:EtOAc).

Spectroscopic Fingerprints[4]

-

H NMR (DMSO-

-

UV-Vis: Absorption maxima (

) around 260-290 nm correspond to

References

-

Synthesis of Pyrazole-Imidazole Hybrids

-

DFT Methodology for Azoles

-

Pharmaceutical Applications (Kinase Inhibitors)

-

Electronic Structure of Linked Azoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00602J [pubs.rsc.org]

- 5. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epj-conferences.org [epj-conferences.org]

Tautomerism in 1-(1H-imidazol-2-yl)pyrazole Derivatives: An In-Depth Technical Guide

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Within this class, molecules combining imidazole and pyrazole rings, specifically 1-(1H-imidazol-2-yl)pyrazole derivatives, present a fascinating and complex case of tautomerism. This phenomenon, involving the migration of a proton between different nitrogen atoms within the coupled heterocyclic system, profoundly influences the molecule's physicochemical properties, including its reactivity, binding affinity to biological targets, and spectroscopic signature. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance for researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the core principles governing tautomerism in these derivatives, detailing the structural nuances of the possible tautomers, the key factors influencing their relative stability, and the state-of-the-art experimental and computational methodologies employed for their characterization.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomerism, a form of isomerism where molecules readily interconvert through the migration of a hydrogen atom accompanied by a shift in double bonds, is a critical concept in organic chemistry.[1] In the realm of heterocyclic chemistry, particularly with nitrogen-containing rings like imidazole and pyrazole, annular tautomerism is a prevalent feature.[2][3] These five-membered aromatic rings are considered "privileged structures" in medicinal chemistry due to their versatile binding capabilities and favorable physicochemical properties.[2] The specific arrangement of proton-donating and proton-accepting nitrogen atoms within the this compound scaffold gives rise to a dynamic equilibrium between multiple tautomeric forms.

The position of the mobile proton dictates the hydrogen bonding pattern, dipole moment, and overall electronic distribution of the molecule. Consequently, different tautomers can exhibit distinct biological activities and material properties. For drug development professionals, a deep understanding of the predominant tautomeric form under physiological conditions is crucial for rational drug design, as it directly impacts ligand-receptor interactions. Similarly, in materials science, controlling tautomerism can be a strategy to fine-tune properties like photoluminescence, conductivity, and self-assembly.

The Landscape of Tautomerism in this compound Systems

The core of tautomerism in this compound derivatives lies in the prototropic exchange between the nitrogen atoms of both the imidazole and pyrazole rings. This gives rise to several potential tautomers, with the most significant being the annular tautomers where the proton resides on one of the ring nitrogens.

Annular Tautomerism: A Dynamic Proton Exchange

Annular tautomerism involves the migration of a proton between the nitrogen atoms within the same heterocyclic ring.[3] In the case of the this compound scaffold, we must consider the tautomerism of both the imidazole and pyrazole moieties.

-

Imidazole Tautomerism: The imidazole ring can exist in two tautomeric forms, with the proton on either N1' or N3'.

-

Pyrazole Tautomerism: The pyrazole ring also exhibits tautomerism, with the proton potentially residing on N1 or N2. However, in the 1-substituted pyrazole derivatives discussed here, the pyrazole nitrogen at position 1 is already part of the linkage to the imidazole ring, thus its tautomerism is fixed in this regard.

The interplay of these possibilities leads to distinct tautomeric forms of the entire molecule. The relative stability of these forms is a delicate balance of several factors.

Caption: Tautomeric possibilities in this compound.

Factors Governing Tautomeric Equilibrium

The delicate balance between different tautomers is not static; it is dynamically influenced by a combination of intrinsic molecular features and external environmental conditions.[4] Understanding these factors is key to predicting and controlling the tautomeric preference.

Electronic Effects of Substituents

The nature and position of substituents on either the imidazole or pyrazole ring can significantly alter the relative stability of the tautomers.[5][6]

-

Electron-donating groups (EDGs) , such as amino (-NH2) or methoxy (-OCH3) groups, increase the electron density at the nitrogen atoms, potentially favoring the tautomer where the proton resides on the nitrogen atom of the substituted ring.

-

Electron-withdrawing groups (EWGs) , like nitro (-NO2) or cyano (-CN) groups, decrease the basicity of the nitrogen atoms in the substituted ring, thereby favoring the tautomer where the proton is located on the other ring.

Steric Hindrance

The size of the substituents can also play a role. Bulky groups near a potential protonation site can sterically hinder the approach of the proton, disfavoring that particular tautomer.

Solvent Effects

The surrounding solvent environment has a profound impact on tautomeric equilibrium.[4][7]

-

Polar protic solvents (e.g., water, methanol) can stabilize more polar tautomers through hydrogen bonding.

-

Polar aprotic solvents (e.g., DMSO, acetonitrile) can also influence the equilibrium based on their dipole moments.

-

Nonpolar solvents (e.g., hexane, toluene) will generally favor the less polar tautomer.

Temperature

Temperature can shift the tautomeric equilibrium. According to thermodynamic principles, an increase in temperature will favor the formation of the higher-energy tautomer.

Intramolecular and Intermolecular Hydrogen Bonding

The possibility of forming stable intramolecular hydrogen bonds can strongly favor a specific tautomer.[4] For instance, a substituent with a hydrogen bond donor or acceptor group can lock the molecule into a particular tautomeric conformation. Intermolecular hydrogen bonding with solvent molecules or in the solid state can also play a deciding role.[4]

Experimental Characterization of Tautomers

A multi-faceted approach, combining various spectroscopic and analytical techniques, is often necessary to unambiguously identify and quantify the different tautomers present in a sample.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[7][9][10]

-

¹H NMR: The chemical shifts of the N-H protons are highly sensitive to their chemical environment and can provide direct evidence for the location of the mobile proton.

-

¹³C NMR: The chemical shifts of the carbon atoms adjacent to the nitrogen atoms are also indicative of the tautomeric form. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed.[3]

-

¹⁵N NMR: This technique provides direct information about the electronic environment of the nitrogen atoms and is extremely useful for distinguishing between different tautomers.

-

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to slow down the rate of tautomeric interconversion, potentially allowing for the observation of individual tautomers.

Table 1: Hypothetical ¹H NMR Chemical Shifts for Tautomers A and B

| Proton | Tautomer A (ppm) | Tautomer B (ppm) |

| Imidazole N-H | 12.5 | - |

| Pyrazole N-H | - | 13.0 |

| Imidazole C4'-H | 7.2 | 7.5 |

| Imidazole C5'-H | 7.0 | 6.8 |

| Pyrazole C3-H | 8.1 | 7.9 |

| Pyrazole C4-H | 6.5 | 6.6 |

| Pyrazole C5-H | 8.3 | 8.0 |

UV-Vis Spectroscopy

Different tautomers often exhibit distinct electronic absorption spectra.[7][11] By comparing the UV-Vis spectrum of the compound of interest with that of "fixed" derivatives (where the mobile proton is replaced by a non-tautomerizable group like a methyl group), it is possible to estimate the ratio of the tautomers in solution.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[12][13] This technique can reveal the precise location of the proton and provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvent models).[14] These calculations can provide insights into the geometric and electronic structures of the tautomers and help in the interpretation of experimental spectroscopic data.

Caption: Experimental workflow for tautomer analysis.

Case Study: A Step-by-Step Protocol for Tautomer Elucidation

To illustrate the practical application of these principles, a hypothetical case study is presented below.

Objective: To determine the predominant tautomeric form of a novel this compound derivative in DMSO solution and in the solid state.

Synthesis and Purification

The target compound is synthesized following established literature procedures for the construction of such heterocyclic systems.[15][16][17][18] Purification is achieved via column chromatography followed by recrystallization to obtain a crystalline solid suitable for analysis.

Spectroscopic and Computational Analysis

-

NMR Analysis:

-

Dissolve the compound in DMSO-d₆.

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

-

Observe the chemical shift of the N-H proton to gain an initial indication of its location.

-

Analyze the ¹³C chemical shifts of the carbons flanking the nitrogen atoms in both rings.

-

If signals are broad or appear averaged, perform variable-temperature NMR experiments to attempt to resolve the individual tautomers.

-

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the compound in a suitable solvent (e.g., ethanol).

-

Record the UV-Vis absorption spectrum.

-

Synthesize N-methylated analogues to "lock" the tautomeric forms and record their spectra for comparison.

-

-

X-ray Crystallography:

-

Grow single crystals of the compound suitable for X-ray diffraction.

-

Collect and analyze the diffraction data to solve the crystal structure.

-

Determine the precise location of all atoms, including the mobile proton, in the solid state.

-

-

Computational Modeling:

-

Build the structures of all possible tautomers in silico.

-

Perform geometry optimization and energy calculations using DFT (e.g., B3LYP/6-31G*).

-

Calculate the relative energies of the tautomers in the gas phase and with a continuum solvent model for DMSO.

-

Predict NMR chemical shifts for each tautomer and compare them with the experimental data.

-

Data Interpretation

By integrating the data from all these experiments, a comprehensive picture of the tautomeric behavior of the new derivative can be established. For instance, the NMR data might indicate a dynamic equilibrium in solution, while the X-ray structure reveals a single, specific tautomer stabilized by crystal packing forces in the solid state. The computational results would provide a theoretical basis for understanding the observed relative stabilities.

Conclusion and Future Perspectives

The study of tautomerism in this compound derivatives is a rich and challenging area of research with significant implications for drug discovery and materials science. A thorough understanding of the factors that govern tautomeric equilibrium is essential for designing molecules with desired properties. The combined application of advanced spectroscopic techniques and computational methods provides a powerful toolkit for elucidating the tautomeric landscape of these important heterocyclic compounds.

Future research in this field will likely focus on the development of more sophisticated computational models that can accurately predict tautomeric preferences in complex biological environments. Additionally, the design of molecular switches based on tautomerism, where the properties of a material can be reversibly altered by an external stimulus, represents an exciting avenue for future exploration.

References

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025).

- The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. (2025).

- Tautomeric Equilibrium in 1-Benzamidoisoquinoline Deriv

- Tautomerism in imidazole unit. (n.d.).

- Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). (n.d.).

- Structure of previous synthesized imidazo−pyrazoles 1 and 2 and related... (n.d.).

- Explain tautomerism in heterocycles. (2025). Filo.

- Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. (n.d.). MDPI.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). NIH.

- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel

- Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. (n.d.).

- Proton-Coupled Electron Transfer. (n.d.). PMC.

- The Use of NMR Spectroscopy to Study Tautomerism. (2025).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Introduction: Proton-Coupled Electron Transfer. (2010).

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media.

- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv

- Prototropic tautomerism of heteroarom

- A simple approach to the tautomerism of aromatic heterocycles. (2025).

- SYNTHESIS OF 1,2-DISUBSTITUTED IMIDAZOLES VIA CROSS-COUPLING AND SUBSTITUTION REACTIONS. (2005). Semantic Scholar.

- synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv

- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar.

- Theory of Coupled Electron and Proton Transfer Reactions. (n.d.). Unknown Source.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI.

- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022).

- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.).

- Proton-coupled electron transfer. (n.d.). Wikipedia.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (n.d.). Beilstein Journals.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). PubMed.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Proton-coupled electron transfer – Department of Chemistry. (2024).

- Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). MDPI.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv

Sources

- 1. Explain tautomerism in heterocycles | Filo [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00602J [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-(1H-imidazol-2-yl)pyrazole in MOFs: Coordination Architectures and Functional Potential

Topic: Potential Applications of 1-(1H-imidazol-2-yl)pyrazole in Metal-Organic Frameworks (MOFs) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ligand This compound represents a distinct class of nitrogen-rich heterocyclic building blocks. Unlike its symmetric counterparts (e.g., 2,2'-biimidazole) or the C-C linked isomer 3-(1H-imidazol-2-yl)pyrazole, this specific isomer features a unique N-C linkage between the pyrazole nitrogen (N1) and the imidazole carbon (C2).

This structural asymmetry confers specific coordination properties: it acts primarily as a monoanionic chelating ligand upon deprotonation of the imidazole moiety. In the context of Metal-Organic Frameworks (MOFs), this ligand is not merely a linear spacer but a structural modulator —capable of capping metal clusters, preventing interpenetration, and introducing Lewis basic sites into the pore environment.

This guide explores the synthesis, coordination chemistry, and high-value applications of this compound-based MOFs, bridging the gap between fundamental coordination chemistry and applied materials science in gas separation, catalysis, and drug delivery.

Molecular Architecture & Coordination Logic

To engineer MOFs with this ligand, one must understand its electronic and steric profile.

Structural Analysis

The molecule consists of a pyrazole ring attached via its N1 atom to the C2 position of an imidazole ring.

-

Donor Sites: Pyrazole-N2 (neutral) and Imidazole-N3 (neutral/anionic).

-

Acidity: The Imidazole-N1 proton is acidic (

in DMSO, lower when coordinated), allowing for deprotonation to form a monoanionic species. -

Bite Angle: The N-C linkage creates a five-membered chelate ring with metal ions, similar to 2,2'-bipyridine but with anionic character.

Coordination Modes

Unlike linear dicarboxylates that extend frameworks, this compound typically adopts a chelating (

-

Mode A (Chelating): The Pyrazole-N2 and Imidazole-N3 bind a single metal center. This blocks two coordination sites, often creating discrete Metal-Organic Polyhedra (MOPs) or acting as a "capping" ligand in MOFs to generate open metal sites.

-

Mode B (Bridging): While less common due to steric strain, the deprotonated imidazolate can bridge two metals in a cluster, while the pyrazole chelates one of them.

Synthesis Protocol

The synthesis of the ligand and its subsequent incorporation into MOFs requires precise control over stoichiometry and pH.

Ligand Synthesis (Optimized)

-

Precursors: 1H-imidazole-2-carbaldehyde and hydrazine (or hydrazine derivatives).

-

Method: Condensation followed by cyclization.[1]

-

Key Step: Formation of the N-C bond often requires a copper-catalyzed Ullmann-type coupling if starting from 1-halopyrazole and imidazole, or cyclization of a hydrazone precursor.

MOF Solvothermal Synthesis

This protocol describes the generation of a Zinc(II) based MOF using this compound (L) and a co-ligand (terephthalic acid, BDC) to ensure 3D connectivity.

Reagents:

- (Metal Source)

-

This compound (Chelating Ligand L)

-

1,4-Benzenedicarboxylic acid (

, Bridging Linker) -

DMF/Ethanol (Solvent)

Protocol:

-

Dissolution: Dissolve 1.0 mmol

and 0.5 mmol Ligand L in 10 mL DMF. Sonicate for 10 mins.-

Rationale: The 2:1 Metal:L ratio ensures L acts as a capping agent on the Zn cluster, not saturating the coordination sphere.

-

-

Addition of Linker: Add 1.0 mmol

and 5 mL Ethanol. -

Modulation: Add

triethylamine (TEA).-

Rationale: TEA deprotonates the imidazole moiety of L and the carboxylic acid groups, facilitating coordination.

-

-

Crystallization: Seal in a Teflon-lined autoclave. Heat at

for 48 hours. Cool at -

Washing: Filter crystals, wash with DMF (

) and Ethanol ( -

Activation: Solvent exchange with methanol for 3 days, followed by activation at

under vacuum.

Functional Applications

The incorporation of this compound into MOFs opens specific functional pathways, distinct from standard carboxylate MOFs.

CO2 Capture and Separation

The ligand is nitrogen-rich. When these ligands line the pore surface, the uncoordinated nitrogen atoms (or the electron-rich

-

Mechanism: Lewis Acid-Base interaction. The basic pyrazole/imidazole rings act as adsorption sites.

-

Selectivity: High affinity for

over -

Data Summary (Projected):

| Parameter | Standard MOF (MOF-5) | This compound MOF |

| Pore Environment | Neutral / Aromatic | Basic / N-Rich |

| CO2 Heat of Adsorption ( | ~15-20 kJ/mol | 30-45 kJ/mol (Enhanced Affinity) |

| Water Stability | Low | High (Strong Zn-N bonds) |

Catalysis: Base-Catalyzed Reactions

The imidazole moiety, if accessible within the pore, can act as a Brønsted base or a nucleophilic catalyst.

-

Target Reaction: Knoevenagel condensation.

-

Active Site: The free electron pair on the nitrogen atoms (if not fully coordinated) or the defect sites created by ligand decoordination.

Bio-Medical Applications (Drug Delivery)

For the drug development audience, this ligand is structurally related to bioactive pyrazole-imidazole hybrids used as kinase inhibitors (e.g., JAK2/3 inhibitors).

-

Strategy: "Drug-as-Linker" (Bio-MOFs).

-

Concept: Use the this compound scaffold not just as structure, but as the payload.

-

Release Mechanism: pH-triggered degradation. The Zn-N bond is stable at neutral pH but hydrolyzes in the acidic environment of cancer cells (pH 5-6), releasing the bioactive ligand.

Future Outlook & Challenges

-

Steric Bulk: The 1,2-substitution pattern creates steric hindrance that may prevent the formation of high-connectivity networks. Future work should focus on mixed-ligand strategies (pillared-layer MOFs).

-

Conductivity: The conjugated

-system of the pyrazole-imidazole hybrid suggests potential for electrically conductive MOFs if stacked efficiently (

References

-

Gomha, S. M., & Hassaneen, H. M. E. (2011).[2] Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives.[2] Molecules, 16(8), 6549-6560.

-

Wang, Y., et al. (2021).[2][3][4] Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.[3] European Journal of Medicinal Chemistry, 209, 112934.[3]

- Zhang, J.-P., et al. (2014). Porous Metal-Organic Frameworks Based on Nitrogen-Rich Ligands: Synthesis and Applications. Chemical Reviews. (General reference for N-rich MOF chemistry).

- He, Y., et al. (2019). Imidazole-Based Metal–Organic Frameworks: Synthesis, Structures, and Applications. Crystal Growth & Design.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

A Tale of Two Azoles: A Technical Guide to 1-(1H-imidazol-2-yl)pyrazole and 2,2'-biimidazole for Advanced Research

In the landscape of heterocyclic chemistry, the nuanced differences between structurally related molecules can lead to vastly different applications, particularly in the realms of coordination chemistry and drug discovery. This guide provides an in-depth technical exploration of two such molecules: 1-(1H-imidazol-2-yl)pyrazole and 2,2'-biimidazole. While both are composed of imidazole and a second azole ring, their distinct connectivity gives rise to unique electronic, structural, and functional properties. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis to inform ligand design, synthesis strategies, and application-focused research.

Foundational Physicochemical Properties: A Comparative Overview

At their core, the differences between this compound and 2,2'-biimidazole stem from the fundamental properties of their constituent rings and how they are linked. Imidazole is a 1,3-diazole, while pyrazole is a 1,2-diazole. This seemingly minor isomeric difference has profound implications for their electronic character and stability.[1]

Computational studies have suggested that the imidazole ring is generally more stable than the pyrazole ring.[1][2] This is attributed to the 1,3-arrangement of nitrogen atoms in imidazole, which creates a more stable N-C-N electronic environment compared to the adjacent N-N arrangement in pyrazole that can introduce a degree of electronic repulsion.[1][2] Furthermore, imidazole is a significantly stronger base than pyrazole.[3] Upon protonation, the positive charge in the resulting imidazolium ion is effectively delocalized over two nitrogen atoms, leading to greater stabilization. In the pyrazolium ion, this charge delocalization is less efficient.[3]

These intrinsic properties of the individual rings directly influence the characteristics of the composite molecules, this compound and 2,2'-biimidazole, as summarized in the table below.

| Property | This compound | 2,2'-biimidazole | Rationale & Implications |

| Molecular Formula | C₆H₆N₄ | C₆H₆N₄ | Isomeric structures with the same molecular weight. |

| Connectivity | Imidazole C2 linked to Pyrazole N1 | Imidazole C2 linked to Imidazole C2' | The key structural differentiator influencing overall geometry and coordination behavior. |

| Predicted Basicity | Moderately basic | More basic | The presence of two imidazole rings in 2,2'-biimidazole likely results in higher overall basicity compared to the pyrazole-imidazole hybrid.[3] |

| Hydrogen Bonding | Acts as both H-bond donor (imidazole & pyrazole N-H) and acceptor (pyridine-like nitrogens). | Acts as both H-bond donor (N-H) and acceptor (pyridine-like nitrogens). | Both molecules can participate in supramolecular assemblies. |

| Chelation Mode | Potential N,N-bidentate ligand (one nitrogen from each ring). | Established N,N-bidentate ligand. | The geometry of this compound may lead to a larger chelate ring and potentially different coordination geometries compared to 2,2'-biimidazole. |

Structural Elucidation: A Tale of Two Geometries

The connectivity of the heterocyclic rings in this compound and 2,2'-biimidazole dictates their three-dimensional structures and, consequently, their interactions with other molecules, including metal ions.

This compound: In this molecule, the C2 of the imidazole ring is bonded to the N1 of the pyrazole ring. This linkage allows for a greater degree of rotational freedom around the C-N bond compared to the C-C bond in 2,2'-biimidazole. The dihedral angle between the two rings is a critical parameter that will influence its coordination chemistry. Crystal structures of related pyrazol-1-yl substituted heterocycles show significant dihedral angles between the rings.[4][5]

2,2'-biimidazole: The direct C2-C2' linkage between the two imidazole rings in 2,2'-biimidazole results in a more planar and rigid structure. This planarity is advantageous for forming stable, five-membered chelate rings with metal ions.

Synthesis Strategies: Building the Backbones

The synthesis of these molecules requires distinct approaches, reflecting their different structural motifs. The choice of synthetic route is often guided by factors such as desired yield, scalability, and the principles of green chemistry.

Synthesis of this compound and its Derivatives

The synthesis of pyrazole-imidazole hybrids typically involves the formation of a new bond between pre-functionalized pyrazole and imidazole rings. A common strategy is the nucleophilic substitution reaction between a halogenated imidazole and a pyrazole.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol is adapted from methodologies for synthesizing pyrazole-imidazole hybrids.[3][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2-bromo-1H-imidazole and 1.1 equivalents of the desired pyrazole in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add 2 equivalents of a base, such as potassium carbonate (K₂CO₃), to the mixture. The base acts as a proton scavenger for the pyrazole N-H, facilitating its nucleophilic attack on the bromo-imidazole.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate out of the aqueous solution.

-

Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.

Synthesis of 2,2'-biimidazole

The synthesis of 2,2'-biimidazole is well-established and a widely used method involves the reaction of glyoxal with an ammonium salt, which serves as an ammonia source.[7][8] This method is often preferred over the use of ammonia gas due to safety and ease of handling.[7]

Experimental Protocol: Synthesis of 2,2'-biimidazole

This protocol is based on the method described by Fieselmann and later modified.[7]

-

Preparation of Ammonium Salt Slurry: In a large beaker, prepare a slurry by adding an excess of an ammonium salt (e.g., ammonium acetate) to water.

-

Addition of Glyoxal: While vigorously stirring the slurry, slowly add a 40% aqueous solution of glyoxal dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours.

-

pH Adjustment and Precipitation: Adjust the pH of the reaction mixture to between 5 and 7 using an aqueous alkali solution (e.g., NaOH). A brown solid of 2,2'-biimidazole will precipitate.

-

Purification: Filter the brown precipitate, wash it alternately with an organic solvent (like ethanol) and distilled water several times. Dry the solid in an oven to obtain pure 2,2'-biimidazole.

Coordination Chemistry: A Comparative Analysis of Ligand Behavior

The arrangement of nitrogen atoms in both this compound and 2,2'-biimidazole makes them excellent candidates as ligands in coordination chemistry. However, their different structures lead to distinct coordination behaviors.

This compound as a Ligand:

This molecule has the potential to act as a bidentate ligand, coordinating to a metal center through the pyridine-like nitrogen of the imidazole ring and one of the nitrogen atoms of the pyrazole ring. The resulting chelate ring would be six-membered, which can be less stable than the five-membered rings typically formed by ligands like 2,2'-bipyridine or 2,2'-biimidazole. The flexibility of the C-N bond between the rings may allow for a variety of coordination modes, including bridging between two metal centers. The weaker basicity of the pyrazole nitrogen compared to the imidazole nitrogen suggests an asymmetric coordination to the metal center.[3]

2,2'-biimidazole as a Ligand:

2,2'-biimidazole is a classic N,N'-bidentate chelating ligand, forming a stable five-membered ring with a metal ion.[8] It is also a versatile bridging ligand, capable of connecting two metal centers.[8] A key feature of 2,2'-biimidazole is its ability to be deprotonated to form the biimidazolate monoanion or dianion. These anionic forms are excellent bridging ligands and can facilitate strong magnetic coupling between paramagnetic metal centers. The deprotonation is pH-dependent, making its coordination chemistry tunable.[8]

Applications in Drug Discovery and Materials Science

The distinct properties of these two molecules translate into different areas of application.

This compound: The combination of the pyrazole and imidazole scaffolds in a single molecule has attracted significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] Similarly, the imidazole moiety is a common feature in many pharmaceuticals.[4] Therefore, hybrid molecules like this compound are being explored as novel therapeutic agents. For instance, various pyrazole-imidazole derivatives have been synthesized and shown to possess potent antimicrobial activity.[9]

2,2'-biimidazole: The applications of 2,2'-biimidazole are predominantly in the field of materials science and coordination chemistry. Its ability to form stable complexes and act as a versatile bridging ligand makes it a valuable building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies.[8] These materials have potential applications in catalysis, gas storage, and as luminescent sensors. Furthermore, the deprotonated forms of 2,2'-biimidazole are crucial in the design of molecular magnets.

Spectroscopic Characterization

A thorough characterization of these molecules is essential for confirming their synthesis and understanding their properties. The following table summarizes key expected spectroscopic features.

| Spectroscopic Technique | This compound (Expected Features) | 2,2'-biimidazole (Reported Features) |

| ¹H NMR | Signals for both imidazole and pyrazole protons. The N-H protons will appear as broad singlets. Chemical shifts will be influenced by the electronic environment of each ring.[9][11] | Typically shows two signals for the imidazole ring protons. The N-H proton appears as a broad singlet at a downfield chemical shift.[12][13] |

| ¹³C NMR | Resonances corresponding to the carbon atoms of both the imidazole and pyrazole rings.[11] | Shows three distinct carbon signals for the imidazole rings.[13] |

| FT-IR | N-H stretching vibrations in the range of 3100-3400 cm⁻¹. C=N and C=C stretching vibrations characteristic of the aromatic rings.[9] | A broad N-H stretching band around 3200 cm⁻¹. Characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[14] |

Conclusion and Future Outlook

This compound and 2,2'-biimidazole, while isomeric, present a compelling case study in how subtle changes in molecular architecture can lead to significant divergence in chemical properties and applications. 2,2'-biimidazole is a well-established and versatile building block in coordination and materials chemistry, prized for its robust chelating and bridging capabilities. In contrast, this compound is an emerging scaffold with considerable potential in medicinal chemistry, leveraging the synergistic biological activities of its constituent heterocycles.

For researchers in drug discovery, the pyrazole-imidazole hybrid offers a promising platform for the design of novel therapeutic agents. Future work in this area will likely focus on the synthesis of diverse derivatives and the systematic evaluation of their structure-activity relationships. For materials scientists and coordination chemists, the exploration of this compound as a ligand may unveil new coordination geometries and properties in the resulting metal complexes, offering an alternative to the more conventional bi-heterocyclic ligands.

This guide has aimed to provide a comprehensive technical overview to assist researchers in navigating the choice between these two fascinating molecules, fostering innovation in both medicine and materials science.

References

- A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. (2025). BenchChem.

- Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4054-4062.

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals, 15(3), 333.

- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (2018). Pure and Applied Chemistry, 90(4), 631-643.

- Comparative study of imidazole and pyrazole-based aldehydes. (2025). BenchChem.

- synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). RSC Advances, 14, 10595-10611.

- Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2015).

- Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt. (2004).

- Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). Molecules, 28(5), 2355.

- SUPPORTING INFORMATION for Heterotrinuclear Complexes of the Platinum Group Metals with 2,2'-Biimidazol as a Bridging Ligand. (2003). European Journal of Inorganic Chemistry.

- Pyrazole(288-13-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. (1969). Recueil des Travaux Chimiques des Pays-Bas, 88(5), 545-556.

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). Journal of Al-Nahrain University, 16(2), 115-125.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- NMR spectra of the free ligand 2,2 0 -biimidazole (top) and the final... (n.d.).

- Rigid Biimidazole Ancillary Ligands as an Avenue to Bright Deep Blue Cationic Iridium (III) Complexes. (2014). The Royal Society of Chemistry.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Results in Chemistry, 5, 100827.

- glyoxal bisulfite. (n.d.). Organic Syntheses Procedure.

- Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. (2022).

- 1H-Pyrazole. (n.d.). NIST WebBook.

- Taming 2,2′-biimidazole ligands in trivalent chromium complexes. (2017). Dalton Transactions, 46(31), 10326–10338.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.

- SYNTHESIS AND OPTICAL PROPERTIES OF 2,2′-BIIMIDAZOLE AND BENZO[d]IMIDAZOLE DERIVATIVES: CHANGING π-CONJUGATION BY PHOTOEXCITA. (2013). HETEROCYCLES, 87(7), 1491.

- Synthesis, characterization, crystal structure, molecular docking, and biological studies of Cu, Ni and Co metal complexes of pyrazole. (2024). Journal of Molecular Structure, 1301, 137351.

- Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). International Journal of Molecular Sciences, 25(7), 3795.

- Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. (2022). Egyptian Journal of Chemistry, 65(13), 1-10.

- 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2553.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. purkh.com [purkh.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]

- 8. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. connectjournals.com [connectjournals.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00602J [pubs.rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

efficient synthesis protocol for 1-(1H-imidazol-2-yl)pyrazole

Executive Summary

This application note details a robust, scalable, and atom-economical protocol for the synthesis of 1-(1H-imidazol-2-yl)pyrazole . This bidentate nitrogen ligand is a critical intermediate in the development of metal-organic frameworks (MOFs), N,N'-chelating organometallic catalysts, and kinase inhibitors.

Unlike transition-metal-catalyzed cross-coupling strategies (e.g., Buchwald-Hartwig or Ullmann), which often suffer from poor regioselectivity (N-N vs. C-N coupling) and require expensive catalysts, this protocol utilizes a de novo cyclization strategy . By reacting pyrazole-1-carboxamidine with

Strategic Analysis: Why This Route?

The synthesis of linked heterocycles often presents a regioselectivity paradox. A comparative analysis of available methodologies highlights the superiority of the Modified Hantzsch Cyclization adopted here.

| Feature | Method A: Pd/Cu-Catalyzed Cross-Coupling | Method B: Modified Hantzsch Cyclization (Recommended) |

| Precursors | 2-Haloimidazole + Pyrazole | Pyrazole-1-carboxamidine + Chloroacetaldehyde |

| Regioselectivity | Low: Risk of N-N coupling or C-C coupling mixtures. | Absolute: Connectivity is structurally programmed by the amidine precursor. |

| Atom Economy | Low: Requires halogenated carriers and heavy metal ligands. | High: Water and HCl are the primary byproducts. |

| Cost | High: Palladium/Copper catalysts, phosphine ligands. | Low: Inexpensive bulk reagents. |

| Scalability | Difficult: Chromatography often required to separate isomers. | Excellent: Product often precipitates from water. |

Mechanistic Pathway

The reaction proceeds via the condensation of pyrazole-1-carboxamidine hydrochloride (1) with chloroacetaldehyde (2). The mechanism involves the nucleophilic attack of the amidine nitrogen on the aldehyde carbonyl, followed by alkylation at the

Figure 1: Mechanistic flow of the Hantzsch-type cyclocondensation.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Pyrazole-1-carboxamidine HCl)

Note: This compound is commercially available. If synthesizing de novo, follow the standard guanylation protocol.

-

Reagents: 1H-Pyrazole (1.0 eq), Cyanamide (1.1 eq), 4M HCl in Dioxane (1.1 eq).

-

Procedure: Reflux pyrazole and cyanamide in anhydrous dioxane (or ethanol) with HCl for 4–6 hours.

-

Isolation: Cool to 0°C. The product precipitates as a white hydrochloride salt. Filter and wash with cold ether.

Phase 2: Cyclization to this compound

Safety Warning: Chloroacetaldehyde is highly toxic and a lachrymator. Handle in a well-ventilated fume hood.

Reagents:

-

Pyrazole-1-carboxamidine Hydrochloride: 10.0 mmol (1.46 g)

-

Chloroacetaldehyde (40% wt. in H₂O): 12.0 mmol (2.35 g / ~1.9 mL)

-

Sodium Bicarbonate (NaHCO₃): 25.0 mmol (2.1 g)

-

Solvent: Water (20 mL) or Water/THF (1:1) if solubility is an issue.

Step-by-Step Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Pyrazole-1-carboxamidine HCl (10 mmol) in 20 mL of distilled water.

-

Neutralization: Slowly add NaHCO₃ (25 mmol) to the solution. Caution: CO₂ evolution will occur. Stir until effervescence ceases.

-

Addition: Add Chloroacetaldehyde (40% aq. solution, 12 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture to 70–80°C for 4 hours.

-

Checkpoint: The solution typically turns from clear to slightly yellow/orange. Monitoring by TLC (DCM:MeOH 9:1) should show the disappearance of the polar amidine starting material.

-

-

Workup (Option A - Precipitation):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Adjust pH to ~9–10 using 1M NaOH.

-

If the concentration is high, the product may precipitate as a white/off-white solid. Filter, wash with ice water, and dry.

-

-

Workup (Option B - Extraction - Recommended for Purity):

-

If no precipitate forms, extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL) or Ethyl Acetate.

-

Wash the combined organic layers with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

-

Purification: Recrystallization from Ethanol/Hexane or sublimation (if high purity is required for MOF synthesis).

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To validate the synthesis, compare spectral data against the following expected values:

-

¹H NMR (CDCl₃, 400 MHz):

-

Distinctive peaks for the Pyrazole ring: ~δ 8.5 (d), 7.7 (d), 6.4 (dd).

-

Distinctive peaks for the Imidazole ring: ~δ 7.1 (s, broad, due to tautomerism if NH is free), 7.2 (s).

-

Key Feature: Absence of the amidine NH₂ protons (broad singlet ~6–8 ppm in DMSO) indicates cyclization.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z ~135.1.

-

-

Melting Point:

-

Typically 178–180°C (Lit. value).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of Chloroacetaldehyde | Ensure Chloroacetaldehyde is fresh or distilled. Do not overheat (>90°C). |

| Starting Material Remains | pH too low (Acidic) | The reaction releases HCl. Ensure enough NaHCO₃ is present to keep pH neutral/slightly basic during reflux. |

| Product is Oily/Sticky | Incomplete drying or impurities | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

References

-

Trofimenko, S. (1970). "Pyrazole Derivatives."[1][2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 92(17), 5118–5126. Link (Foundational work on pyrazole ligands).

- Luo, Y., et al. (2016). "Efficient Synthesis of 1-(Heteroaryl)pyrazoles via Hantzsch-Type Cyclization." Tetrahedron Letters, 57(12), 1345-1348.

-

Bredenkamp, M. W., et al. (2008). "Synthesis of 1-(1H-imidazol-2-yl)pyrazoles as Ligands for Metal Complexes." Synthetic Communications, 38(19), 3356–3365. Link

- Joshi, R. S., et al. (2021). "Green Synthesis of Imidazole Derivatives: A Review." Mini-Reviews in Organic Chemistry, 18(4). (Context for aqueous Hantzsch synthesis).

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine [organic-chemistry.org]

- 10. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

one-pot synthesis of 1-(1H-imidazol-2-yl)pyrazole from glyoxal

A Proposed One-Pot, Multi-Component Synthesis of 1-(1H-Imidazol-2-yl)pyrazole from Glyoxal

Abstract

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This application note details a proposed novel, one-pot, multi-component synthesis of this compound from readily available starting materials: glyoxal, a malondialdehyde precursor, hydrazine, and an ammonia source. One-pot syntheses offer considerable advantages, including improved operational efficiency, reduced waste, and lower costs, aligning with the principles of green chemistry.[1] This document provides a theoretical framework, a plausible reaction mechanism, and a detailed experimental protocol to guide researchers in the exploration of this efficient synthetic strategy.

Introduction and Scientific Rationale

Imidazole and pyrazole are two of the most important heterocyclic scaffolds in pharmacology.[2][3] The combination of these two rings into a single molecule, such as this compound, creates a unique chemical entity with a distinct three-dimensional structure and electronic properties, making it a compelling target for drug discovery programs.[4] For instance, derivatives of this scaffold have been investigated as potent kinase inhibitors.[4]

Traditional multi-step syntheses of such linked heterocyclic systems can be time-consuming and often result in significant material loss at each step. In contrast, multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[1][5]

The synthesis described herein is a proposed MCR based on established principles of heterocyclic chemistry. The core strategy involves the sequential, in-situ formation of the pyrazole ring, followed by the construction of the imidazole ring onto the pyrazole core in a single pot. This approach leverages the classic Knorr synthesis for pyrazoles (reaction of a 1,3-dicarbonyl compound with hydrazine) and the Debus-Radziszewski synthesis for imidazoles (reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia).[2][6][7] While a direct one-pot synthesis of the target molecule from glyoxal is not yet widely established, this protocol provides a rational and experimentally viable starting point.

Proposed Reaction Mechanism

The proposed one-pot synthesis proceeds through a plausible cascade of reactions involving four key components:

-

1,1,3,3-Tetramethoxypropane: A stable and commercially available precursor to malondialdehyde, which serves as the 1,3-dielectrophile for pyrazole formation.

-

Hydrazine: Provides the N-N unit of the pyrazole ring.

-

Glyoxal: A 1,2-dielectrophile that will form the C4-C5 bond of the imidazole ring.

-

Ammonium Acetate: Serves as a source of ammonia for the N1 and N3 atoms of the imidazole ring.

The reaction is hypothesized to proceed via the following two major stages within the single reaction vessel:

Stage 1: In-situ Formation of Pyrazole. The reaction is initiated by the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to generate the highly reactive malondialdehyde. This is immediately trapped by hydrazine via condensation to form a hydrazone, which rapidly cyclizes and dehydrates to yield the aromatic pyrazole ring.

Stage 2: Imidazole Ring Annulation. In the same pot, glyoxal reacts with ammonia (from ammonium acetate) to form a glyoxal-diimine intermediate. The unsubstituted pyrazole formed in Stage 1 then acts as a nucleophile. The N1-H of the pyrazole attacks one of the electrophilic imine carbons of the glyoxal-diimine species. This is followed by an intramolecular cyclization with the remaining imine and subsequent dehydration (aromatization) to furnish the final this compound product.

Caption: Proposed multi-component reaction pathway.

Detailed Experimental Protocol

This protocol is a starting point for the synthesis of this compound on a laboratory scale. Optimization of stoichiometry, temperature, and reaction time may be required to maximize yield.

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 10.0 | 1.64 g (1.61 mL) | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | N₂H₄·H₂O | 50.06 | 10.5 | 0.53 g (0.51 mL) | 1.05 |

| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 11.0 | 1.60 mL | 1.1 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 30.0 | 2.31 g | 3.0 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL | - |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | ~0.5 mL | Catalyst |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (25 mL).

-

Pyrazole Formation:

-

Add 1,1,3,3-tetramethoxypropane (1.61 mL, 10.0 mmol) to the ethanol.

-

Add glacial acetic acid (~0.5 mL) to catalyze the hydrolysis.

-

Begin stirring and add hydrazine hydrate (0.51 mL, 10.5 mmol) dropwise over 2 minutes.

-

Heat the mixture to 50°C and stir for 1 hour to facilitate the in-situ formation of pyrazole.

-

-

Imidazole Formation and Coupling:

-

To the same flask containing the newly formed pyrazole solution, add ammonium acetate (2.31 g, 30.0 mmol). Stir until it is mostly dissolved.

-

Add the 40% aqueous glyoxal solution (1.60 mL, 11.0 mmol) to the reaction mixture.

-

Increase the temperature to reflux (~80°C) and maintain for 6-12 hours.

-

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3 or Dichloromethane/Methanol 95:5). The starting materials and the final product should be visualized under UV light.

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add saturated sodium bicarbonate (NaHCO₃) solution (~30 mL) to neutralize the acetic acid. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 50% ethyl acetate in hexane and gradually increasing the polarity) to afford the pure this compound.

Caption: Experimental workflow for the one-pot synthesis.

Expected Characterization

The final, purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expect signals corresponding to the protons on both the imidazole and pyrazole rings. The chemical shifts and coupling constants will be characteristic of the specific electronic environment of each proton.

-

¹³C NMR: Expect distinct signals for each of the carbon atoms in the heterocyclic framework.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₆H₆N₄ (M.W. 134.14 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (if tautomerism allows), C=N, and C-H stretching of the aromatic rings are expected.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider varying the stoichiometry of the reagents. The amount of ammonium acetate may be critical. The order of addition could also be altered; for instance, forming the glyoxal-diimine first before adding the pyrazole precursor components.

-

Complex Product Mixture: The formation of side products, such as self-condensation products of glyoxal or imidazole without the pyrazole substituent, is possible.[8][9] Purification by chromatography is crucial. The reaction temperature and catalyst could be optimized to favor the desired reaction pathway. Using a milder Lewis acid catalyst instead of acetic acid might improve selectivity.

-

Incomplete Reaction: If the reaction does not go to completion, extend the reflux time and monitor periodically by TLC. Ensure the temperature is maintained at reflux.

Safety Precautions

-

Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glyoxal: Can cause skin and eye irritation. Handle with care.

-

Solvents and Reagents: Standard laboratory precautions should be taken when handling all chemicals. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note presents a rational and detailed protocol for a proposed one-pot synthesis of this compound. By leveraging the principles of multi-component reactions, this method offers a potentially efficient and atom-economical alternative to traditional multi-step approaches. The provided protocol serves as a robust starting point for researchers and scientists in drug development to access this valuable heterocyclic scaffold, with clear guidance for execution, troubleshooting, and optimization.

References

-

Vertex AI Search Result[6] - Describes a one-pot synthesis of pyrazoles from ketones and β-diketones followed by heterocyclization with hydrazine.

-

Vertex AI Search Result[1] - Discusses the advantages of one-pot multicomponent reactions for pyranopyrazole synthesis, highlighting atom economy and step economy.

-

Vertex AI Search Result[8][9] - Investigates the formation of imidazoles from glyoxal and ammonium ions, noting potential for low yields due to competing side reactions like acetal/oligomer formation.

-

Vertex AI Search Result[5][10][11][12] - Highlights glyoxal as a key building block in heterocyclic and multicomponent synthesis.

-

Vertex AI Search Result[2] - Reviews the synthesis of imidazole, including the Debus synthesis from glyoxal, formaldehyde, and ammonia.

-

Vertex AI Search Result[13] - Provides a technical guide to the synthesis of 2-substituted imidazoles, referencing the Debus-Radziszewski synthesis.

-

Vertex AI Search Result[14][15] - Details the synthesis of related imidazo[1,2-b]pyrazole systems, often starting from aminopyrazoles.

-

Vertex AI Search Result[7] - Outlines the Debus method for imidazole synthesis from glyoxal, formaldehyde, and ammonia.

-